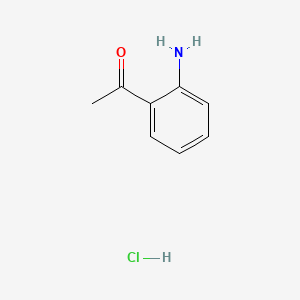

2'-Aminoacetophenone Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-aminophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-5H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTPPYQXBFFQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

551-93-9 (Parent) | |

| Record name | Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025384149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1067091 | |

| Record name | 1-(2-Aminophenyl)ethan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25384-14-9 | |

| Record name | Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25384-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025384149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Aminophenyl)ethan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminophenyl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Aminoacetophenone Hydrochloride (CAS: 5468-37-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Aminoacetophenone Hydrochloride (CAS No. 5468-37-1) is a versatile organic compound that serves as a pivotal intermediate in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1] Structurally, it is the hydrochloride salt of an aromatic ketone, featuring both a primary amine and a ketone functional group in an ortho position on the benzene (B151609) ring.[2][3] This unique arrangement makes it an invaluable precursor for constructing various heterocyclic systems, most notably quinolines and indazoles, which are core scaffolds in many biologically active molecules.[3][4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, applications in drug discovery, and safety protocols.

Chemical and Physical Properties

This compound is typically an off-white to light yellow crystalline solid.[1][6][7] Its key physical and chemical properties are summarized below, providing essential data for reaction planning and execution.[1]

| Property | Value | Reference(s) |

| CAS Number | 5468-37-1 | [8] |

| Molecular Formula | C₈H₁₀ClNO | [9] |

| Molecular Weight | 171.62 g/mol | [8] |

| Melting Point | 194 °C (decomposes) | [6][7][10] |

| Appearance | Off-white to light yellow solid | [1][6][11] |

| Purity | ≥98% | [5] |

| Synonyms | Phenacylamine hydrochloride, ω-Aminoacetophenone hydrochloride | [8][11] |

Synthesis and Purification

The synthesis of this compound is often achieved through multi-step procedures. A common and well-documented route is the Delépine reaction, which involves the reaction of an α-haloacetophenone with hexamethylenetetramine, followed by acidic hydrolysis.[9]

Experimental Protocol: Synthesis via Delépine Reaction

This protocol details the synthesis starting from phenacyl bromide.[9][10]

Step 1: Formation of the Quaternary Ammonium (B1175870) Salt

-

To a stirred solution of phenacyl bromide (1.0 mmol, 1.0 equiv) in diethyl ether (13 mL), add hexamethylenetetramine (1.0 mmol, 1.0 equiv) all at once.

-

Stir the mixture at room temperature for 12 hours. A solid precipitate will form.[9]

-

Filter the resulting solid, wash it with diethyl ether (15 mL), and dry it under reduced pressure to yield the quaternary ammonium salt.[9][10]

Step 2: Acidic Hydrolysis

-

Place the obtained quaternary salt in a round-bottomed flask fitted with a reflux condenser.

-

Add ethanol (B145695) (22 mL) and concentrated hydrochloric acid (0.6 mL).[9]

-

Reflux the mixture for 3 hours. A solid will form during this period.[9][10]

-

After cooling to room temperature, filter the solid product.

-

Wash the filtered solid with ethanol (20 mL) and dry under vacuum to afford pure this compound.[9]

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Spectral Characterization

Spectroscopic data is crucial for the identification and quality control of this compound. The free base form (2'-Aminoacetophenone, CAS: 551-93-9) is often used for spectral analysis in organic solvents.

| Technique | Key Data / Chemical Shifts (δ) | Reference(s) |

| ¹H NMR | Spectra available for the free base form (2'-Aminoacetophenone). | [12][13] |

| ¹³C NMR | Spectra available for both the hydrochloride salt and the free base. | [14][15] |

| IR Spectroscopy | Spectra available. | [16] |

| Mass Spectrometry | Data available for the free base form. | [16] |

Applications in Organic Synthesis and Drug Development

This compound is a cornerstone building block, primarily for synthesizing heterocyclic compounds with significant pharmacological activities.[3]

The Friedländer Synthesis of Quinolines

One of the most prominent applications is in the Friedländer synthesis, a classic condensation reaction between a 2-aminoaryl ketone (like 2'-aminoacetophenone) and a compound containing a reactive α-methylene group (e.g., another ketone) to produce quinolines.[4][17] Quinolines are a privileged scaffold in medicinal chemistry, found in drugs with anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[18][19][20]

Experimental Protocol: Friedländer Condensation

This protocol describes a general procedure for the synthesis of a quinoline-fused steroid, demonstrating the utility of 2'-aminoacetophenone.[21][22]

-

In a reaction vessel, combine 2'-Aminoacetophenone (1.1 equiv), a suitable ketone (e.g., 4-cholesten-3-one, 1.0 equiv), and a catalyst (e.g., NaAuCl₄·2H₂O, 5 mol%).[22]

-

Add a solvent, such as ethanol (2 mL).

-

Stir the mixture at an elevated temperature (e.g., 110 °C) for the required duration (e.g., 5 hours).[22]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and purify the product using column chromatography to isolate the desired quinoline (B57606) derivative.

Workflow for Quinoline Synthesis

The diagram below outlines the logical flow of the Friedländer synthesis.

Other Synthetic Applications

-

Indazoles: It is used in the synthesis of 3-methyl-1H-indazole by first converting it to an oxime, which then undergoes intramolecular electrophilic amination.[23]

-

Ubenimex (Bestatin): this compound is a key intermediate in the synthesis of Ubenimex, an aminopeptidase (B13392206) inhibitor used in cancer therapy.[1]

-

Chalcones: It serves as a precursor for amino-substituted chalcones, which are investigated for their antimicrobial and anticancer properties.[3]

Relevance to Biological Pathways

While 2'-Aminoacetophenone itself is not directly a modulator of signaling pathways, the quinoline and quinolinone derivatives synthesized from it are potent bioactive agents.[19][24] For instance, many quinoline-based drugs function as kinase inhibitors, targeting pathways crucial for cancer cell proliferation, such as the EGFR signaling cascade.[25]

Furthermore, 2-aminoacetophenone (B1585202) is a metabolite in the kynurenine (B1673888) pathway, a major route for tryptophan metabolism.[26] This pathway is increasingly implicated in a variety of diseases, including neurodegenerative disorders and cancer, due to the neuroactive and immunomodulatory properties of its metabolites.[27][28][29]

The Kynurenine Pathway

The diagram below provides a simplified overview of the kynurenine pathway, highlighting the position of related metabolites.

Safety and Handling

This compound is classified as an irritant.[11][30] Proper safety precautions are essential during handling and storage.

| Hazard Category | Precautionary Measures | Reference(s) |

| Health Hazards | Causes skin, eye, and respiratory tract irritation. | [11][30][31] |

| Handling | Use in a well-ventilated area. Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling. | [6][30] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth, do NOT induce vomiting. Seek medical attention if irritation persists. | [7][11][30] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Refrigerated storage (below 4°C) is recommended. | [1][6][11] |

| Spills | Clean up spills immediately, avoiding dust generation. Provide ventilation. | [11] |

Conclusion

This compound is a fundamentally important chemical intermediate with a high impact on medicinal chemistry and organic synthesis. Its utility in constructing privileged heterocyclic scaffolds like quinolines makes it indispensable for the development of new therapeutic agents. A thorough understanding of its properties, synthetic routes, and safe handling procedures is crucial for any researcher or drug development professional working with this versatile compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. synarchive.com [synarchive.com]

- 5. 2-Aminoacetophenone hydrochloride, 98% 25384-14-9 India [ottokemi.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 2-Aminoacetophenone hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. 2-Aminoacetophenone hydrochloride | 5468-37-1 [chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 2-Aminoacetophenone(551-93-9) 13C NMR spectrum [chemicalbook.com]

- 16. 2-Aminoacetophenone hydrochloride(5468-37-1) IR Spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benthamscience.com [benthamscience.com]

- 20. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. Biological activity of natural 2-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Biosynthetic routes to 2-aminoacetophenone and 2-amino-3-hydroxyacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | The kynurenine pathway as a potential link between ethanol-induced behavioral alterations and neuroinflammation [frontiersin.org]

- 30. combi-blocks.com [combi-blocks.com]

- 31. oxfordlabchem.com [oxfordlabchem.com]

2'-Aminoacetophenone Hydrochloride physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2'-Aminoacetophenone (B46740) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Aminoacetophenone hydrochloride (CAS No: 5468-37-1), also known as ω-aminoacetophenone hydrochloride or phenacylamine hydrochloride, is a key organic compound utilized primarily as a building block in synthetic chemistry.[1][2] Its structural features, comprising a primary amine and a ketone functional group on an aromatic scaffold, make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and more complex molecules. For professionals in drug development, this compound is of particular interest as it serves as a starting material for the preparation of novel therapeutic agents, including pseudopeptidic inhibitors of human sirtuins (SIRT1-3) with antiproliferative properties and dual δ/μ opioid receptor agonists.[1] This guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, alongside detailed experimental protocols relevant to its synthesis and characterization.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 5468-37-1 | [1][3] |

| Molecular Formula | C₈H₁₀ClNO | [3][4] |

| Molecular Weight | 171.62 g/mol | [2][3][4] |

| Appearance | Slightly yellow to beige crystals; off-white crystalline powder | [1][3][5] |

| Melting Point | 194 °C (decomposes) | [1][5] |

| Boiling Point | 247.3 - 251.8 °C at 760 mmHg | [4][5] |

| Solubility | Slightly soluble in Water, Methanol, and DMSO | [1] |

| Density | 1.084 g/cm³ | [5] |

| Flash Point | 103.4 - 106.1 °C | [4][5] |

| Vapor Pressure | 0.0201 mmHg at 25 °C | [4] |

| Stability | Stable under recommended storage conditions; Hygroscopic | [1][3] |

| Incompatible Materials | Strong oxidizing agents | [3] |

| Hazardous Decomposition | Forms Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Hydrogen chloride gas under fire conditions. | [3] |

The compound is stable under normal, recommended storage conditions, which include a cool, dry, and well-ventilated place in a tightly sealed container.[3] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectral data are available for this compound, providing detailed information about its molecular structure.[6][7] These spectra are essential for confirming the identity and purity of synthesized batches.

-

Infrared (IR) Spectroscopy : IR spectra for this compound are available and can be used to identify its key functional groups, such as the carbonyl (C=O) and amine (N-H) stretches.[8][9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Protocol 1: Synthesis via Delepine Reaction

This protocol outlines the synthesis of this compound from α-bromoacetophenone using the Delepine reaction.[1][10]

Materials:

-

α-Bromoacetophenone

-

Hexamethylenetetramine

-

Diethyl ether

-

Ethanol (B145695) (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Salt Formation: Dissolve α-bromoacetophenone (1 mmol) in diethyl ether (13 mL). Add hexamethylenetetramine (1 mmol) to the solution at once. Stir the mixture at room temperature (20 °C) for 12 hours. A solid precipitate (quaternary salt) will form.

-

Isolation of Intermediate: Filter the resulting solid, wash it with diethyl ether (15 mL), and dry it under reduced pressure.

-

Hydrolysis: Transfer the dried quaternary salt to a round-bottomed flask equipped with a reflux condenser. Add ethanol (22 mL) and concentrated HCl (0.6 mL).

-

Reflux: Heat the mixture to reflux and maintain for 3 hours. A solid product will form during this time.

-

Product Isolation: Cool the reaction mixture to room temperature. Filter the solid product, wash it with ethanol (20 mL), and dry it under vacuum to yield pure this compound.[1][10]

Caption: Workflow for the synthesis of this compound.

Protocol 2: Melting Point Determination

This is a general procedure for determining the melting point of a solid organic compound.[11]

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Sample Preparation: Finely crush a small amount of the crystalline sample on a watch glass.

-

Loading: Tap the open end of a capillary tube into the crushed sample to pack a small amount (2-3 mm height) of the solid into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the apparatus. For a known compound, a rapid heating rate can be used initially, followed by a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (T1).

-

Recording: Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1 - T2. For a pure compound, this range should be narrow (0.5 - 2 °C).

Caption: Experimental workflow for melting point determination.

Protocol 3: Qualitative Solubility Assessment

This protocol describes a method to qualitatively assess the solubility of the compound in various solvents.[12][13]

Materials:

-

This compound sample

-

Test tubes

-

A selection of solvents (e.g., water, methanol, ethanol, DMSO, dichloromethane, hexane)

Procedure:

-

Preparation: Place a small, consistent amount (e.g., 10 mg) of the compound into separate, labeled test tubes.

-

Solvent Addition: Add a measured volume (e.g., 1 mL) of a solvent to a test tube.

-

Mixing: Agitate the mixture (e.g., by vortexing or flicking the tube) for 30-60 seconds.

-

Observation: Visually inspect the mixture to determine if the solid has completely dissolved.

-

Classification: Classify the compound's solubility in that solvent as 'soluble' (no visible solid), 'partially soluble' (some solid remains), or 'insoluble' (solid appears unaffected).

-

Repeat: Repeat steps 2-5 for each solvent to be tested.

Applications in Drug Development

This compound is a valuable precursor in medicinal chemistry due to its utility in constructing more complex molecular architectures with biological activity.

-

Sirtuin Inhibitors: It is used in the synthesis of pseudopeptidic compounds that act as inhibitors of human sirtuins 1, 2, and 3. Sirtuins are a class of enzymes implicated in cellular regulation, and their inhibition has shown potential as an antiproliferative strategy in cancer therapy.[1]

-

Opioid Receptor Agonists: The compound also serves as a starting material for the creation of dual δ/μ opioid receptor agonists.[1] Such molecules are of interest in pain management research, as they may offer different efficacy and side-effect profiles compared to traditional opioid medications.

Caption: Role as a precursor in the synthesis of bioactive compounds.

References

- 1. 2-Aminoacetophenone hydrochloride | 5468-37-1 [chemicalbook.com]

- 2. 2-Aminoacetophenone hydrochloride, 96% | Fisher Scientific [fishersci.ca]

- 3. 2-Aminoacetophenone hydrochloride - Safety Data Sheet [chemicalbook.com]

- 4. This compound | CAS#:25384-14-9 | Chemsrc [chemsrc.com]

- 5. guidechem.com [guidechem.com]

- 6. 2-Aminoacetophenone hydrochloride(5468-37-1) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-Aminoacetophenone hydrochloride(5468-37-1) IR Spectrum [m.chemicalbook.com]

- 10. 2-Aminoacetophenone hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

- 13. amherst.edu [amherst.edu]

2'-Aminoacetophenone Hydrochloride spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data of 2'-Aminoacetophenone Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and analytical characteristics of chemical compounds is paramount. This guide provides a detailed overview of the spectral data for this compound (CAS: 5468-37-1), a significant biochemical for proteomics research.[1][2] The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectral Data Summary

The spectral data of this compound provides key insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3][4][5]

¹H NMR Spectral Data

The proton NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms in the molecule.[4][5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not fully available in search results | Aromatic Protons (Ar-H) | ||

| Data not fully available in search results | Methylene Protons (-CH₂-) | ||

| Data not fully available in search results | Amine Protons (-NH₃⁺) |

Note: Specific chemical shifts, multiplicities, and integration values for this compound were not explicitly detailed in the search results. The table indicates the expected proton environments. A spectrum is available on ChemicalBook for reference.[6]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not fully available in search results | Carbonyl Carbon (C=O) |

| Data not fully available in search results | Aromatic Carbons (Ar-C) |

| Data not fully available in search results | Methylene Carbon (-CH₂-) |

Note: While specific peak assignments for the hydrochloride salt are not fully detailed, ¹³C NMR data for the free base, 2'-Aminoacetophenone, is available and can provide a close approximation.[7][8] SpectraBase also indicates the availability of the ¹³C NMR spectrum for 2-Aminoacetophenone hydrochloride.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[10]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3000 | N-H stretch (primary amine salt) |

| ~3000-2800 | C-H stretch (aromatic and aliphatic) |

| ~1680 | C=O stretch (ketone) |

| ~1600-1450 | C=C stretch (aromatic) |

Note: The values are approximate and based on typical ranges for the indicated functional groups. IR spectra for 2-Aminoacetophenone and its hydrochloride salt are available on ChemicalBook and SpectraBase.[11][12][13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[15][16]

| m/z | Interpretation |

| 135 | Molecular ion (M⁺) of the free base |

| 120 | [M-CH₃]⁺ |

| 92 | [M-COCH₃]⁺ |

| 65 | C₅H₅⁺ |

Note: The mass spectrum of the parent compound, 2'-Aminoacetophenone, shows a molecular ion peak at m/z 135.[17] The hydrochloride salt would likely not show the intact salt in a standard electron ionization mass spectrum; instead, the spectrum of the free base is observed.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above.

NMR Spectroscopy

A standard protocol for acquiring NMR spectra of an organic compound involves the following steps:[3][18]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts.

-

Transfer to NMR Tube: Filter the solution into a clean NMR tube to a height of about 4-5 cm.[3]

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectra can be obtained for solid samples using the KBr pellet method or Attenuated Total Reflectance (ATR).[19]

KBr Pellet Method: [19]

-

Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[19]

-

Pellet Formation: Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[19]

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

ATR Method: [19]

-

Crystal Cleaning: Ensure the ATR crystal is clean.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[19]

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.[19]

-

Analysis: Acquire the FTIR spectrum.

Mass Spectrometry

A general procedure for obtaining a mass spectrum using electron ionization (EI) is as follows:[15][20]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized in a vacuum.[15]

-

Ionization: Bombard the vaporized sample with a high-energy electron beam. This process knocks an electron off the molecule to form a molecular ion (a radical cation).[15][20]

-

Acceleration: Accelerate the newly formed ions through charged plates.

-

Deflection: Pass the ion stream through a magnetic field, which deflects the ions based on their mass-to-charge ratio.[20]

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[20]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. scbt.com [scbt.com]

- 2. 2-Aminoacetophenone hydrochloride | 5468-37-1 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. 2-Aminoacetophenone hydrochloride(5468-37-1) 1H NMR [m.chemicalbook.com]

- 7. 2-Aminoacetophenone(551-93-9) 13C NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 2-Aminoacetophenone(551-93-9) IR Spectrum [m.chemicalbook.com]

- 13. 2-Aminoacetophenone hydrochloride(5468-37-1) IR Spectrum [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 16. fiveable.me [fiveable.me]

- 17. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. web.mit.edu [web.mit.edu]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. m.youtube.com [m.youtube.com]

2'-Aminoacetophenone Hydrochloride solubility in different solvents

An In-depth Technical Guide on the Solubility of 2'-Aminoacetophenone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound is influenced by a variety of factors including the chemical structure of the solute and solvent, temperature, and pH. The principle of "like dissolves like" is a fundamental concept; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. 2'-Aminoacetophenone possesses both a polar amino group and a moderately polar ketone functional group, attached to a non-polar benzene (B151609) ring. The formation of a hydrochloride salt significantly increases the polarity of the molecule, which is expected to enhance its solubility in polar solvents, particularly water.

Solubility Profile of 2'-Aminoacetophenone

While specific quantitative data for this compound is scarce, the solubility of the free base, 2'-Aminoacetophenone, offers valuable insights. The hydrochloride salt is anticipated to exhibit higher solubility in polar solvents due to the ionic nature of the ammonium (B1175870) chloride group.

Table 1: Qualitative and Semi-Quantitative Solubility of 2'-Aminoacetophenone

| Solvent | Chemical Formula | Polarity | Solubility Description | Quantitative Data (if available) | Citation(s) |

| Water | H₂O | Highly Polar | Practically Insoluble | - | [1] |

| Ethanol | C₂H₅OH | Polar | Soluble | ≥21.3 mg/mL | [2] |

| Methanol | CH₃OH | Polar | Soluble | - | [1] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | - | [1] |

| Dichloromethane | CH₂Cl₂ | Non-polar | Sparingly Soluble | - | [1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Slightly Soluble | ≥26.4 mg/mL | [2] |

Note: The terms "soluble," "slightly soluble," and "sparingly soluble" are qualitative and can vary between different sources.

As an aromatic amine, the aqueous solubility of 2'-Aminoacetophenone is significantly influenced by pH. In acidic conditions, the amino group is protonated to form the more soluble ammonium salt.[1] Therefore, this compound is expected to be more water-soluble than its free base counterpart.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following are detailed methodologies for key experiments.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

High-purity solvent of interest

-

Glass vials or flasks with airtight seals

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[2]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. This can be accelerated by centrifugation.

-

Sample Withdrawal: Carefully withdraw a sample of the supernatant (the clear, saturated solution). If not centrifuging, filter the supernatant through a syringe filter to remove any undissolved particles.

-

Quantification:

-

UV-Vis Spectroscopy: Prepare a calibration curve of this compound in the solvent of interest at known concentrations. Dilute the saturated solution sample with the solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample and determine the concentration from the calibration curve.[3][4]

-

HPLC: Prepare a calibration curve using standard solutions of known concentrations. Inject a known volume of the diluted saturated solution into the HPLC system and determine the concentration by comparing the peak area to the calibration curve.

-

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) by accounting for the dilution factor.

Quantitative NMR (qNMR) for Solubility Determination

qNMR is a powerful technique for determining the concentration of a substance in solution without the need for a calibration curve for the analyte, provided a certified internal standard is used.[5][6]

Objective: To determine the solubility of this compound in a deuterated solvent.

Materials:

-

This compound (solid)

-

Deuterated solvent of interest (e.g., D₂O, Methanol-d₄)

-

Certified internal standard (e.g., maleic acid, dimethyl sulfone)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of the deuterated solvent.

-

Equilibration: Add an excess amount of this compound to the solution containing the internal standard. Agitate the mixture until equilibrium is reached (as in the shake-flask method).

-

NMR Analysis: After allowing any undissolved solid to settle, transfer the supernatant to an NMR tube.

-

Data Acquisition: Acquire a proton (¹H) NMR spectrum of the sample. Ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T₁ of the protons being quantified) to allow for complete relaxation of the signals.

-

Data Processing and Analysis: Integrate the signals corresponding to a known number of protons of both the this compound and the internal standard.

-

Calculation: The concentration of this compound can be calculated using the following equation:

Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₛ / Mₓ) * Cₛ

Where:

-

Cₓ = Concentration of the analyte

-

Iₓ = Integral of the analyte signal

-

Nₓ = Number of protons giving rise to the analyte signal

-

Nₛ = Number of protons giving rise to the standard signal

-

Iₛ = Integral of the standard signal

-

Mₛ = Molar mass of the standard

-

Mₓ = Molar mass of the analyte

-

Cₛ = Concentration of the standard

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.

Caption: Generalized workflow for the shake-flask solubility determination method.

Logical Relationship of Factors Affecting Solubility

The solubility of this compound is a result of the interplay between its chemical structure and the properties of the solvent.

References

Navigating the Identity of a Key Pharmaceutical Intermediate: A Technical Guide to 2'-Aminoacetophenone Hydrochloride

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Alternate Names, Properties, and Applications of 2'-Aminoacetophenone (B46740) Hydrochloride.

This in-depth technical guide serves as a critical resource for professionals in the fields of chemical research and pharmaceutical development, providing a thorough examination of 2'-Aminoacetophenone Hydrochloride. This compound is a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). This document elucidates its various synonyms, chemical identifiers, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. Furthermore, it explores its significant role in synthetic chemistry and its influence on biological signaling pathways.

Unveiling the Many Names of a Versatile Precursor

This compound is known by a multitude of synonyms and identifiers across various chemical databases and commercial suppliers. A clear understanding of these alternate names is crucial for accurate literature searches and procurement.

| Identifier Type | Identifier | Citation |

| Systematic Name | 1-(2-aminophenyl)ethan-1-one hydrochloride | [1] |

| Common Synonyms | Phenacylamine hydrochloride | [2] |

| ω-Aminoacetophenone hydrochloride | [2] | |

| o-Aminoacetophenone hydrochloride | [3] | |

| ortho-aminoacetophenone hydrochloride | [3] | |

| 2-amino-1-phenylethanone hydrochloride | [3] | |

| alpha-Aminoacetophenone hydrochloride | [3] | |

| Aminomethylphenylketone hydrochloride | [3] | |

| CAS Number | 5468-37-1 | [2] |

| 25384-14-9 | [1][4] | |

| EC Number | 226-787-2 | [5] |

| PubChem CID | 168362 | [6] |

| Molecular Formula | C₈H₁₀ClNO | [1] |

| Molecular Weight | 171.62 g/mol | [2] |

| InChI Key | APTPPYQXBFFQHZ-UHFFFAOYSA-N | [6] |

| SMILES | Cl.CC(=O)c1ccccc1N | [1] |

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in chemical synthesis.

| Property | Value | Citation |

| Melting Point | 194 °C (decomposes) | [7] |

| 285-289 °C | [4] | |

| Boiling Point | 251.8 °C at 760 mmHg | [4] |

| Flash Point | 106.1 °C | [4] |

| Vapor Pressure | 0.0201 mmHg at 25°C | [4] |

| Form | Crystals or powder | [8] |

| Appearance | White or pale yellow to brown | [8] |

| Assay | ≥96.0% to ≤104.0% (Titration ex Chloride) | [8] |

Key Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for reproducible research and development.

Synthesis of this compound via the Delepine Reaction

This protocol outlines the synthesis starting from phenacyl bromide.[2][7]

-

Formation of the Quaternary Ammonium Salt:

-

To a stirred solution of phenacyl bromide (1 mmol, 1 equivalent) in diethyl ether (13 mL), add hexamethylenetetramine (1 mmol, 1 equivalent) all at once.

-

Stir the mixture for 12 hours at room temperature, during which a solid will form.

-

Filter the resulting solid, wash it with diethyl ether (15 mL), and dry it under reduced pressure to obtain the quaternary salt.

-

-

Hydrolysis to the Hydrochloride Salt:

-

Place the quaternary salt in a two-necked round-bottomed flask equipped with a reflux condenser.

-

Add ethanol (B145695) (22 mL) to the flask.

-

Add concentrated hydrochloric acid (0.6 mL) to the mixture.

-

Reflux the mixture for 3 hours, which will result in the formation of a solid.

-

After cooling to room temperature, filter the solid, wash it with ethanol (20 mL), and dry it under vacuum to yield pure this compound.

-

Analytical Quantification using High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for the quantification of 2'-Aminoacetophenone.[6]

-

Column: Newcrom R1 HPLC column.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.

-

Detection: UV detection at an appropriate wavelength.

Applications in Synthesis and Biology

This compound is a versatile intermediate in the synthesis of various heterocyclic compounds, most notably quinazolines and quinolones, which are scaffolds for many therapeutic agents.[9][10] One of its significant applications is as a key intermediate in the synthesis of Ubenimex (Bestatin), an aminopeptidase (B13392206) inhibitor used in cancer therapy.[11]

The free base form, 2-aminoacetophenone, has been shown to modulate host immune responses. It activates key innate immune response pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[12]

Visualizing the Molecular Logic

To better illustrate the processes involving 2'-Aminoacetophenone, the following diagrams have been generated using the Graphviz DOT language.

Caption: Workflow for the synthesis of this compound.

Caption: Signaling pathway modulation by 2-Aminoacetophenone.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Aminoacetophenone hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | CAS#:25384-14-9 | Chemsrc [chemsrc.com]

- 5. benchchem.com [benchchem.com]

- 6. 2’-Aminoacetophenone | SIELC Technologies [sielc.com]

- 7. 2-Aminoacetophenone hydrochloride | 5468-37-1 [chemicalbook.com]

- 8. 2-Aminoacetophenone hydrochloride, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. The quorum sensing volatile molecule 2-amino acetophenon modulates host immune responses in a manner that promotes life with unwanted guests - PubMed [pubmed.ncbi.nlm.nih.gov]

ω-Aminoacetophenone hydrochloride structural formula

An In-depth Technical Guide to ω-Aminoacetophenone Hydrochloride

Abstract

ω-Aminoacetophenone hydrochloride, also known as 2-aminoacetophenone (B1585202) hydrochloride or phenacylamine hydrochloride, is a key organic intermediate with significant applications in pharmaceutical synthesis and chemical research. Its structure, featuring a primary amine and a ketone functional group, makes it a versatile building block for the creation of more complex molecules. This guide provides a comprehensive overview of its structural formula, physicochemical properties, synthesis methodologies, and its crucial role as a precursor in the development of therapeutic agents such as Ubenimex. Detailed experimental protocols and spectroscopic data are presented to support researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

ω-Aminoacetophenone hydrochloride is the hydrochloride salt of 2-aminoacetophenone. The presence of the hydrochloride salt enhances the compound's stability and water solubility.

Linear Formula : C₆H₅COCH₂NH₂ · HCl

Structural Formula :

Figure 1. Chemical Structure of ω-Aminoacetophenone hydrochloride

Physicochemical Properties

The following table summarizes the key quantitative data for ω-Aminoacetophenone hydrochloride.

| Property | Value | References |

| CAS Number | 5468-37-1 | [1] |

| Molecular Formula | C₈H₁₀ClNO | [2][3] |

| Molecular Weight | 171.62 g/mol | [2] |

| Appearance | Crystals, slightly yellow to beige | [1] |

| Melting Point | 194 °C (decomposes) | [1] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [1] |

| InChI Key | CVXGFPPAIUELDV-UHFFFAOYSA-N | [2] |

| SMILES | Cl.NCC(=O)c1ccccc1 |

Synthesis and Experimental Protocols

Several synthetic routes for the preparation of ω-Aminoacetophenone hydrochloride have been documented. The choice of method may depend on the availability of starting materials, desired yield, and purity.

Synthesis from ω-Chloroacetophenone

This method involves the reaction of ω-chloroacetophenone with an excess of ammonia.

Experimental Protocol:

-

Dissolve 15.5 g of ω-chloroacetophenone in 200 ml of ethanol (B145695) that has been saturated with ammonia, with continuous stirring.[4]

-

Allow the solution to stand overnight. The solution will typically develop an orange color.[4]

-

Pour the reaction mixture into 500 ml of water. An oil will precipitate out of the solution.[4]

-

Separate the precipitated oil and dissolve it in 80 ml of 20% hydrochloric acid.[4]

-

Concentrate the acidic solution to yield ω-aminoacetophenone hydrochloride. The reported yield is approximately 5 g (20%).[4]

Synthesis via the Delépine Reaction

This is a two-stage process starting from an α-halo ketone, in this case, phenacyl bromide (α-bromoacetophenone).

Experimental Protocol: Stage 1: Formation of the Quaternary Ammonium (B1175870) Salt

-

To a stirred solution of phenacyl bromide (1 mmol, 1 equivalent) in 13 mL of diethyl ether, add hexamethylenetetramine (1 mmol, 1 equivalent) all at once.[3]

-

Stir the mixture for 12 hours at room temperature. A solid precipitate will form.[3]

-

Filter the resulting solid, wash it with 15 mL of diethyl ether, and dry it under reduced pressure to obtain the quaternary ammonium salt.[3]

Stage 2: Acid Hydrolysis

-

Place the dried quaternary salt in a two-necked round-bottomed flask equipped with a reflux condenser.[3]

-

Add 22 mL of ethanol to the flask, followed by 0.6 mL of concentrated hydrochloric acid.[3]

-

Reflux the mixture for 3 hours. A solid will form during this period.[3]

-

After cooling the mixture to room temperature, filter the solid product.[3]

-

Wash the filtered solid with 20 mL of ethanol and dry it under vacuum to yield pure 2-Aminoacetophenone hydrochloride.[3]

Caption: Workflow for the Delépine synthesis of ω-Aminoacetophenone hydrochloride.

Synthesis from 2-Azido-1-phenylethanone

This route involves the reduction of an azide (B81097) precursor.

Experimental Protocol:

-

Prepare a solution of 2-Azido-1-phenyl-ethanone in methanol.

-

Add 10% Palladium on Carbon (Pd/C) as a catalyst.

-

Introduce hydrochloric acid (HCl) to the mixture.

-

Carry out the reaction under a hydrogen (H₂) atmosphere at ambient temperature for 5 hours.[5]

-

Upon completion, the reported yield is approximately 86%.[5]

Applications in Drug Development and Research

ω-Aminoacetophenone hydrochloride is a valuable building block in organic and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations.

-

Pharmaceutical Intermediate : It is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[6] Its structure serves as a scaffold that can be modified to produce pharmacologically active agents.[7]

-

Synthesis of Ubenimex (Bestatin) : One of its most significant applications is as a key starting material for the synthesis of Ubenimex.[6] Ubenimex is an inhibitor of aminopeptidases and is used in the treatment of certain cancers, such as acute myelocytic leukemia.[6]

-

Chemical Research : In laboratory settings, it is used in diverse organic synthesis studies.[8] Derivatives of aminoacetophenone have been investigated for their potential antimicrobial and anticancer properties.[8]

Caption: Logical relationship of ω-Aminoacetophenone HCl as a precursor to Ubenimex.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of ω-Aminoacetophenone hydrochloride.

| Spectroscopic Technique | Data Availability | Source |

| ¹H NMR | Available | SpectraBase[9] |

| ¹³C NMR | Available | SpectraBase[9] |

| FTIR (ATR) | Available | SpectraBase[9][10] |

| Raman | Available | SpectraBase[9] |

Safety and Handling

ω-Aminoacetophenone hydrochloride is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).

-

Hazard Symbols : Xi (Irritant)[1]

-

Risk Codes : R36/37/38 - Irritating to eyes, respiratory system, and skin.[1]

-

Safety Precautions : Wear suitable gloves and eye/face protection. Avoid contact with skin and eyes.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

-

Storage : Store in a refrigerator (+4°C) in a cool, dry, and well-closed container. The compound is hygroscopic.[1][6]

Conclusion

ω-Aminoacetophenone hydrochloride is a compound of significant interest to the scientific community, particularly in the field of drug discovery and development. Its well-defined structure and versatile reactivity make it an indispensable intermediate for synthesizing complex pharmaceutical agents. The detailed protocols and data presented in this guide offer a valuable resource for researchers working with this compound, facilitating its effective and safe use in the laboratory and beyond.

References

- 1. chembk.com [chembk.com]

- 2. 2-Aminoacetophenone hydrochloride, 96% | Fisher Scientific [fishersci.ca]

- 3. 2-Aminoacetophenone hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. lookchem.com [lookchem.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Buy 4'-Aminoacetophenone Hydrochloride | 41784-08-1 [smolecule.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

Phenacylamine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenacylamine hydrochloride, also known as 2-aminoacetophenone (B1585202) hydrochloride, is a key organic intermediate with significant applications in the synthesis of various heterocyclic compounds and pharmacologically active molecules. This document provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its biological significance.

Core Properties and Data

Phenacylamine hydrochloride is the hydrochloride salt of phenacylamine. Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Weight | 171.62 g/mol | [1][2][3][4] |

| Molecular Formula | C8H10ClNO | [1][4] |

| CAS Number | 5468-37-1 | [1][2][4] |

| IUPAC Name | 2-amino-1-phenylethanone;hydrochloride | [3][4] |

| Synonyms | ω-Aminoacetophenone hydrochloride, 2-Amino-1-phenylethan-1-one hydrochloride | [2][4] |

| Appearance | Crystals | [5] |

| Melting Point | 194 °C (decomposes) | [5] |

Synthesis of Phenacylamine Hydrochloride

The synthesis of phenacylamine hydrochloride can be achieved through various methods. A common and effective laboratory-scale preparation is the Delépine reaction, which utilizes phenacyl bromide and hexamethylenetetramine.

Experimental Protocol: Delépine Reaction

This protocol is adapted from established procedures for the synthesis of 2-aminoacetophenone hydrochloride.

Materials:

-

Phenacyl bromide (1 mmol, 1 equivalent)

-

Hexamethylenetetramine (1 mmol, 1 equivalent)

-

Diethyl ether (13 mL)

-

Ethanol (B145695) (22 mL)

-

Concentrated Hydrochloric Acid (0.6 mL)

Procedure:

-

Quaternary Salt Formation: In a round-bottomed flask, dissolve phenacyl bromide in diethyl ether. To this stirred solution, add hexamethylenetetramine all at once. Stir the mixture at room temperature for 12 hours. The formation of a solid precipitate will be observed.

-

Isolation of the Intermediate: Filter the resulting solid, wash it with diethyl ether (15 mL), and dry it under reduced pressure to obtain the quaternary ammonium (B1175870) salt.

-

Hydrolysis: Place the dried quaternary salt in a two-necked round-bottomed flask fitted with a reflux condenser. Add ethanol, followed by concentrated hydrochloric acid.

-

Reflux: Heat the mixture to reflux and maintain it for 3 hours. A solid will form during this period.

-

Product Isolation: After cooling the reaction mixture to room temperature, filter the solid precipitate.

-

Purification: Wash the collected solid with ethanol (20 mL) and dry it under a vacuum to yield pure phenacylamine hydrochloride.

Figure 1. Workflow for the Delépine Synthesis of Phenacylamine Hydrochloride.

Biological Significance and Applications

Phenacylamine is recognized as a potent in vitro norepinephrine-dopamine releasing agent (NDRA).[2] However, its in vivo activity is limited due to rapid metabolism by monoamine oxidase (MAO).[2] This metabolic instability suggests that for systemic effects, co-administration with an MAO inhibitor would be necessary.

Despite its limited direct therapeutic use, phenacylamine hydrochloride is a valuable precursor in medicinal chemistry. It serves as a starting material for the synthesis of various heterocyclic structures.[4] Notably, it has been utilized in the preparation of:

-

Dual δ/μ opioid receptor agonists.

-

Pseudopeptidic inhibitors of human sirtuins 1-3, which have shown antiproliferative properties in cancer cells.[6]

Figure 2. In Vivo Metabolic Inactivation of Phenacylamine.

References

- 1. Phenacylamine | C8H9NO | CID 11952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Aminoacetophenone - Wikipedia [en.wikipedia.org]

- 3. 2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0587533B1 - Process for the preparation of alpha-aminoketone salts - Google Patents [patents.google.com]

- 5. 2-Aminoacetophenone 99 5468-37-1 [sigmaaldrich.com]

- 6. 2-Aminoacetophenone hydrochloride | 5468-37-1 [chemicalbook.com]

2'-Aminoacetophenone: A Volatile Biomarker for Pseudomonas aeruginosa Infections

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, particularly notorious for causing chronic and life-threatening infections in immunocompromised individuals and patients with cystic fibrosis[1][2][3]. The bacterium's ability to form biofilms and its intrinsic and acquired resistance to a wide array of antibiotics pose significant challenges to effective treatment[4]. A distinctive characteristic of P. aeruginosa growth, both in culture and in clinical settings such as burn wounds, is a sweet, grape-like odor[5][6][7]. This odor is attributed to the production of 2'-Aminoacetophenone (B46740) (2-AAP), a volatile organic compound that has emerged as a promising non-invasive biomarker for the detection and monitoring of P. aeruginosa infections[1][2]. This technical guide provides a comprehensive overview of 2-AAP, its biosynthesis, its role in pathophysiology, and its utility as a diagnostic and prognostic marker.

Biosynthesis of 2'-Aminoacetophenone

The production of 2-AAP in P. aeruginosa is intricately linked to the catabolism of tryptophan via the kynurenine (B1673888) pathway[8][9][10]. While many organisms utilize this pathway, a relatively small group of bacteria, including P. aeruginosa, possess the necessary enzymatic machinery to channel tryptophan towards the synthesis of anthranilate, a key precursor for various secondary metabolites, including quorum sensing molecules of the alkyl-quinolone (AQ) class[8][9][10][11].

The biosynthesis of 2-AAP from tryptophan involves a series of enzymatic steps:

-

Tryptophan to N-formylkynurenine: The pathway is initiated by the enzyme tryptophan-2,3-dioxygenase (KynA), which catalyzes the oxidative cleavage of the indole (B1671886) ring of tryptophan to form N-formylkynurenine[8].

-

N-formylkynurenine to L-kynurenine: Subsequently, kynurenine formamidase (KynB) hydrolyzes the formyl group of N-formylkynurenine to yield L-kynurenine[8].

-

L-kynurenine to Anthranilate: The final step in the formation of the precursor anthranilate is catalyzed by kynureninase (KynU), which cleaves L-kynurenine into anthranilate and alanine[8]. The kynurenine pathway is a critical source of anthranilate for the synthesis of the Pseudomonas quinolone signal (PQS)[8][9].

The precise enzymatic step leading from the kynurenine pathway to 2-AAP is not fully elucidated in the provided search results, but it is established that 2-AAP is a product of tryptophan metabolism[6]. The expression of the kynurenine pathway genes is regulated by the transcriptional regulator KynR in response to the presence of kynurenine[9][10][12].

Caption: Biosynthesis of 2'-Aminoacetophenone.

Role in Pathophysiology and Quorum Sensing

2-AAP is not merely a metabolic byproduct; it is an active signaling molecule that plays a significant role in the pathophysiology of P. aeruginosa infections. Its production is controlled by the MvfR (also known as PqsR) quorum-sensing system, a key regulator of virulence in this pathogen[3][13][14][15]. The MvfR system, in response to cell density, activates the transcription of the pqsABCDE operon, which is responsible for the synthesis of alkyl-quinolone signaling molecules[13][14][16]. 2-AAP is also a product of this MvfR-regulated pathway[3][13][15].

Recent research has unveiled the multifaceted roles of 2-AAP as an interkingdom signaling molecule that modulates host responses to favor chronic infection and bacterial persistence[13][17][18]. Key functions of 2-AAP include:

-

Immune Evasion: 2-AAP promotes the persistence of P. aeruginosa within macrophages by interfering with autophagy and altering lipid biosynthesis[13][19]. It achieves this by epigenetically regulating the expression of key host genes, such as stearoyl-CoA desaturase 1 (Scd1), through a histone deacetylase 1 (HDAC1)-mediated mechanism[13][19]. This manipulation of host cellular processes allows the bacteria to evade clearance by the innate immune system[13][20][21].

-

Modulation of Host Cell Metabolism: 2-AAP can rewire the bioenergetics of immune cells, leading to a state of immune tolerance[20][21]. It has been shown to perturb mitochondrial respiration in macrophages, resulting in reduced ATP production and a dampened inflammatory response[20][21].

-

Regulation of Virulence: 2-AAP can act as a competitive inhibitor of PqsBC, a condensing enzyme essential for the biosynthesis of alkyl-quinolone signals like PQS[22][23]. This suggests a potential feedback mechanism where 2-AAP can modulate the very quorum-sensing circuit that controls its production.

Caption: 2-AAP's role in host-pathogen interactions.

2'-Aminoacetophenone as a Clinical Biomarker

The volatile nature of 2-AAP and its specific production by P. aeruginosa make it an attractive candidate for a non-invasive breath biomarker for detecting pulmonary infections, particularly in the context of cystic fibrosis (CF)[1][2].

Quantitative Data on 2-AAP as a Biomarker

Several studies have provided quantitative data supporting the clinical utility of 2-AAP as a biomarker.

| Parameter | P. aeruginosa Colonized CF Patients | Healthy Controls | CF Patients without P. aeruginosa | Reference |

| Detection Rate | 93.7% (15/16) | 29% (5/17) | 30.7% (4/13) | [1][2] |

| Median Peak Integration Value (GC-MS) | 242 (range: 0-1243) | 0 (range: 0-161) | 0 (range: 0-287) | [1][2] |

| Sensitivity | 93.8% (95% CI, 67-99) | - | - | [1][2] |

| Specificity | 69.2% (95% CI, 38-89) | - | - | [1][2] |

These findings indicate that 2-AAP is detected in a significantly higher proportion of CF patients colonized with P. aeruginosa and at significantly higher concentrations compared to control groups[1][2].

| Parameter | Value | Reference |

| EC50 of 2-AAP as a PqsBC inhibitor | 46 µM | [23] |

| IC50 of 2-AAP in P. aeruginosa PA14 | ~370 µM | [23] |

Experimental Protocols

Accurate and reproducible detection of 2-AAP is crucial for its application as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile organic compounds like 2-AAP in biological samples.

Protocol 1: Detection of 2-AAP in Breath Samples by GC-MS

This protocol is a generalized procedure based on methodologies described in the literature for breath analysis of 2-AAP[1][2].

1. Sample Collection:

-

Breath samples are collected in inert containers, such as deactivated glass sampling bulbs, to ensure the stability of 2-AAP. Tedlar® bags have been shown to be unsuitable for 2-AAP collection due to instability[1][2].

-

Environmental air samples should be collected as controls to account for background levels of 2-AAP.

2. Sample Pre-concentration (Solid Phase Microextraction - SPME):

-

A conditioned SPME fiber (e.g., Carboxen/Polydimethylsiloxane) is exposed to the headspace of the breath sample for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to adsorb volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is inserted into the heated injection port of the GC, where the adsorbed volatiles are thermally desorbed onto the analytical column.

-

Chromatographic Separation: A capillary column (e.g., DB-5MS) is used to separate the components of the volatile mixture. A typical temperature program would be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/minute.

-

Final hold: 250°C for 5 minutes.

-

-

Mass Spectrometry Detection: The separated compounds are ionized (e.g., by electron impact) and detected by a mass spectrometer. 2-AAP is identified by its characteristic retention time and mass spectrum (molecular weight of 135 g/mol )[2].

-

Quantification: The abundance of 2-AAP is determined by integrating the peak area of its characteristic ion. Quantification can be performed using an external or internal standard.

Protocol 2: Fluorometric Assay for 2-AAP in Culture Media

This method provides a simpler, though less specific, alternative to GC-MS for detecting 2-AAP production in bacterial cultures[5][6].

1. Sample Preparation:

-

P. aeruginosa is cultured on a suitable medium (e.g., blood agar (B569324) plates) for 24 hours[5][6].

-

The agar medium is extracted with an organic solvent such as ether to recover 2-AAP and other metabolites[5][6].

2. Fluorometric Measurement:

-

The ether extract is transferred to a fluorometer.

-

The sample is excited at a specific wavelength, and the fluorescence emission is measured at another specific wavelength. The exact excitation and emission wavelengths for 2-AAP would need to be determined empirically or from the literature.

-

The fluorescence intensity is proportional to the concentration of 2-AAP in the extract.

Caption: Workflow for 2-AAP breath analysis.

Challenges and Future Directions

While 2-AAP holds great promise as a biomarker, there are challenges to its widespread clinical implementation. Low levels of 2-AAP have been detected in a small proportion of healthy individuals, and certain foods, such as corn chips and canned tuna, have been identified as potential sources of confounding signals[24]. However, studies have shown that diet-derived 2-AAP is cleared from the breath within a couple of hours, suggesting that fasting before sample collection could mitigate this issue[24].

Future research should focus on:

-

Standardization of protocols: Establishing standardized protocols for breath sample collection, storage, and analysis is essential for inter-laboratory comparability of results.

-

Longitudinal studies: Longitudinal studies are needed to evaluate the utility of 2-AAP in monitoring disease progression, treatment response, and the early detection of pulmonary exacerbations in CF patients.

-

Multi-marker panels: Combining 2-AAP with other volatile biomarkers may improve the diagnostic accuracy and provide a more comprehensive picture of the lung infection status.

-

Point-of-care devices: The development of rapid, sensitive, and portable point-of-care devices for 2-AAP detection could revolutionize the management of P. aeruginosa infections.

Conclusion

2'-Aminoacetophenone is a unique volatile metabolite produced by P. aeruginosa that serves as both a virulence-associated signaling molecule and a promising non-invasive biomarker. Its role in modulating host immune responses to promote bacterial persistence highlights its significance in the pathophysiology of chronic infections. The ability to detect 2-AAP in the breath of patients offers a valuable tool for the early and non-invasive diagnosis of P. aeruginosa infections, with the potential to significantly improve patient outcomes. Further research and technological advancements in this area are poised to translate the potential of 2-AAP into a clinically impactful diagnostic tool.

References

- 1. 2-Aminoacetophenone as a potential breath biomarker for Pseudomonas aeruginosa in the cystic fibrosis lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Use of 2-aminoacetophenone production in identification of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of 2-aminoacetophenone production in identification of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

- 8. Two Distinct Pathways Supply Anthranilate as a Precursor of the Pseudomonas Quinolone Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KynR, a Lrp/AsnC-type transcriptional regulator, directly controls the kynurenine pathway in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tryptophan catabolism in Pseudomonas aeruginosa and potential for inter-kingdom relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. KynR, a Lrp/AsnC-Type Transcriptional Regulator, Directly Controls the Kynurenine Pathway in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quorum-Sensing Signaling Molecule 2-Aminoacetophenone Mediates the Persistence of Pseudomonas aeruginosa in Macrophages by Interference with Autophagy through Epigenetic Regulation of Lipid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. MvfR Shapes Pseudomonas aeruginosa Interactions in Polymicrobial Contexts: Implications for Targeted Quorum-Sensing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | In-depth Profiling of MvfR-Regulated Small Molecules in Pseudomonas aeruginosa after Quorum Sensing Inhibitor Treatment [frontiersin.org]

- 17. Revealing the impact of Pseudomonas aeruginosa quorum sensing molecule 2'-aminoacetophenone on the human bronchial-airway epithelium and pulmonary endothelium using a human airway-on-a-chip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Quorum-Sensing Signaling Molecule 2-Aminoacetophenone Mediates the Persistence of Pseudomonas aeruginosa in Macrophages by Interference with Autophagy through Epigenetic Regulation of Lipid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Bacterial Quorum-Sensing Signal 2-Aminoacetophenone Rewires Immune Cell Bioenergetics through the PGC-1α/ERRα Axis to Mediate Tolerance to Infection [elifesciences.org]

- 21. The bacterial quorum sensing signal 2’-aminoacetophenone rewires immune cell bioenergetics through the Ppargc1a/Esrra axis to mediate tolerance to infection | eLife [elifesciences.org]

- 22. Structure and Catalytic Mechanism of a Key Drug Target in the Pathogen Pseudomonas aeruginosa♦: PqsBC, a Condensing Enzyme in the Biosynthesis of the Pseudomonas aeruginosa Quinolone Signal. Crystal Structure, Inhibition, and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 23. PqsBC, a Condensing Enzyme in the Biosynthesis of the Pseudomonas aeruginosa Quinolone Signal: CRYSTAL STRUCTURE, INHIBITION, AND REACTION MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Potential sources of 2-aminoacetophenone to confound the Pseudomonas aeruginosa breath test, including analysis of a food challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of 2'-Aminoacetophenone as an Apoptosis Inducer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Aminoacetophenone and its derivatives have emerged as a class of compounds with significant potential in oncology. While extensive research has focused on the pro-apoptotic activities of its derivatives, the precise molecular mechanism of the parent compound, 2'-Aminoacetophenone, is an area of active investigation. This technical guide synthesizes the current understanding of how 2'-Aminoacetophenone and its related compounds induce apoptosis, providing a framework for future research and drug development. The primary mechanism of the closely related molecule, 2-aminoacetophenone (B1585202) (2-AA), involves the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of intrinsic apoptotic pathways. This guide details the proposed signaling cascades, summarizes quantitative data on the cytotoxic effects of its derivatives, provides comprehensive experimental protocols for key assays, and includes detailed visualizations of the underlying molecular processes.

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, making the induction of apoptosis a primary goal of many anticancer therapies. 2'-Aminoacetophenone, a simple aromatic ketone, has garnered interest as a scaffold for the synthesis of various heterocyclic compounds with diverse biological activities, including potent anticancer effects. While its derivatives, such as chalcones and Schiff bases, have demonstrated significant cytotoxicity against a range of cancer cell lines, the intrinsic pro-apoptotic activity of the parent 2'-Aminoacetophenone molecule is less well-characterized.

This guide provides an in-depth exploration of the proposed mechanism of action of 2'-Aminoacetophenone as an apoptosis inducer, drawing upon evidence from studies on the closely related volatile molecule 2-aminoacetophenone (2-AA) produced by Pseudomonas aeruginosa, and the well-documented activities of its synthetic derivatives.

Proposed Mechanism of Action: Induction of Oxidative Stress and Mitochondrial Dysfunction

The primary mechanism by which 2'-Aminoacetophenone is hypothesized to induce apoptosis is through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent mitochondrial-mediated cell death. This proposed pathway is largely based on studies of 2-aminoacetophenone (2-AA) in murine skeletal muscle, which provides a strong foundation for its likely action in cancer cells, as cancer cells are often more vulnerable to oxidative stress than normal cells.[1]

Induction of Reactive Oxygen Species (ROS)

2'-Aminoacetophenone is thought to disrupt the cellular redox balance, leading to an accumulation of ROS. This is supported by evidence showing that 2-AA affects the expression of genes involved in ROS homeostasis.[1] An excess of ROS can inflict damage on vital cellular components, including lipids, proteins, and DNA, thereby triggering cell death pathways.

Mitochondrial Dysfunction

The mitochondrion is a central player in the intrinsic apoptotic pathway. The overproduction of ROS induced by 2'-Aminoacetophenone can lead to a decrease in the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial dysfunction.[1] This depolarization of the mitochondrial membrane is a critical event that precedes the release of pro-apoptotic factors into the cytoplasm.

Signaling Pathway

The proposed signaling cascade initiated by 2'-Aminoacetophenone is depicted in the following diagram:

Pro-Apoptotic Activity of 2'-Aminoacetophenone Derivatives

Numerous derivatives of 2'-Aminoacetophenone have been synthesized and evaluated for their anticancer properties. These studies provide strong evidence for the potential of this chemical scaffold in cancer therapy.

Quantitative Data: Cytotoxicity of Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2'-Aminoacetophenone derivatives against a range of human cancer cell lines.

| Derivative Type | Compound | Cell Line | Cancer Type | IC50 (µM) |

| Chalcone | Chalcone Derivative 1 | MGC-803 | Gastric | 1.52 |

| HCT-116 | Colon | 1.83 | ||

| MCF-7 | Breast | 2.54 | ||

| Chalcone Derivative 2 | AGS | Gastric | <1.0 | |

| HL-60 | Leukemia | <1.57 | ||

| HeLa | Cervical | 5.67 | ||

| Indole-chalcone | Various (6 lines) | Multiple | 0.003 - 0.009 | |

| Schiff Base | SP16 | HeLa | Cervical | 0.0025 |

| Palladium Complex | Palladium Complex | HT-1080 | Fibrosarcoma | 13.24 |

| A-549 | Lung | 25.24 | ||

| MCF-7 | Breast | 38.14 |